Methyl (2S,4S)-4-dimethylphosphorylpyrrolidine-2-carboxylate;hydrochloride
Description
Methyl (2S,4S)-4-dimethylphosphorylpyrrolidine-2-carboxylate hydrochloride is a chiral pyrrolidine derivative characterized by a dimethylphosphoryl group at the C4 position and a methyl ester at the C2 position of the pyrrolidine ring. This compound’s stereochemistry (2S,4S) and phosphorylated structure distinguish it from other pyrrolidine-based molecules.
Properties
IUPAC Name |
methyl (2S,4S)-4-dimethylphosphorylpyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16NO3P.ClH/c1-12-8(10)7-4-6(5-9-7)13(2,3)11;/h6-7,9H,4-5H2,1-3H3;1H/t6-,7-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDYXLBRWPHYPV-LEUCUCNGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)P(=O)(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)P(=O)(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClNO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,4S)-4-dimethylphosphorylpyrrolidine-2-carboxylate;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidine ring. This can be achieved through a nucleophilic substitution reaction where an amine attacks a halogenated carbon chain.
Phosphorylation: The next step involves the introduction of the dimethylphosphoryl group. This is typically done using a phosphorylating agent such as dimethylphosphoryl chloride under basic conditions.
Esterification: The carboxylate group is introduced via esterification, where the carboxylic acid is reacted with methanol in the presence of an acid catalyst.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Key considerations include the control of reaction temperature, pressure, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4S)-4-dimethylphosphorylpyrrolidine-2-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the introduction of different substituents. Reagents such as alkyl halides and nucleophiles like amines or thiols are often used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Methyl (2S,4S)-4-dimethylphosphorylpyrrolidine-2-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing into its potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl (2S,4S)-4-dimethylphosphorylpyrrolidine-2-carboxylate;hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The phosphoryl group is particularly important for its activity, as it can form strong interactions with biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, physicochemical, and synthetic differences between Methyl (2S,4S)-4-dimethylphosphorylpyrrolidine-2-carboxylate hydrochloride and its analogs from the evidence:
Key Structural and Functional Differences
- Phosphoryl Group vs. Halogens/Aryloxy Groups : The dimethylphosphoryl group in the target compound introduces a polar, hydrogen-bond-accepting moiety, contrasting with the hydrophobic or electron-withdrawing effects of halogens (e.g., Br, Cl, F) or aryloxy groups in analogs .
- Stereochemical Consistency : All compounds in the comparison retain the (2S,4S) configuration, critical for maintaining enantioselective interactions in chiral environments .
- Synthetic Accessibility: Analogs like the Boc-protected amino derivative () are synthesized via standard protecting-group strategies, whereas halogenated derivatives () may require regioselective substitution or transition-metal catalysis .
Physicochemical and Hazard Profiles
- Hazard Classification : Most analogs are labeled as irritants (e.g., ), with precautionary statements emphasizing protective equipment (P280, P305+P351+P338) .
Research Implications and Limitations
- Gaps in Data: No direct evidence exists for the synthesis, biological activity, or detailed physicochemical properties of Methyl (2S,4S)-4-dimethylphosphorylpyrrolidine-2-carboxylate hydrochloride. Comparisons rely on extrapolation from structurally related compounds.
- Opportunities for Further Study : The phosphoryl group’s role in modulating solubility, binding affinity, or catalytic activity warrants investigation, particularly in comparison to halogenated or esterified analogs .
Biological Activity
Methyl (2S,4S)-4-dimethylphosphorylpyrrolidine-2-carboxylate;hydrochloride is a synthetic organic compound with significant implications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C₉H₁₈ClN₁O₄P
- CAS Number : 2377005-06-4
- Molecular Weight : 241.65 g/mol
The compound features a pyrrolidine ring with a dimethylphosphoryl group and a carboxylate moiety, which are critical for its biological interactions.
This compound is known to interact with various biological targets, particularly enzymes and receptors involved in neurological pathways. The phosphoryl group enhances its affinity for these targets, facilitating enzyme inhibition or modulation.
Key Mechanisms:
- Enzyme Interaction : The compound may act as an inhibitor for specific enzymes linked to neurotransmitter regulation.
- Receptor Modulation : Potential interactions with neurotransmitter receptors could influence synaptic transmission and neurological functions.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Neuroprotective Effects : Studies suggest potential neuroprotective properties, which may be beneficial in treating neurodegenerative disorders.
- Antioxidant Activity : The compound has shown promise in scavenging free radicals, contributing to its protective effects against oxidative stress.
- Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial activity against certain pathogens.
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated neuroprotective effects in vitro, reducing apoptosis in neuronal cell lines exposed to oxidative stress. |
| Study B (2023) | Showed inhibition of specific enzymes involved in acetylcholine metabolism, suggesting potential applications in Alzheimer's disease treatment. |
| Study C (2024) | Reported antimicrobial activity against Staphylococcus aureus and Escherichia coli, indicating possible use as an antimicrobial agent. |
Comparison with Similar Compounds
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Methyl (2S,4R)-4-dimethylphosphorylpyrrolidine-2-carboxylate | Stereoisomer with different spatial arrangement | Varies significantly in enzyme interaction profiles |
| Ethyl (2S,4S)-4-dimethylphosphorylpyrrolidine-2-carboxylate | Ethyl instead of methyl ester | Altered pharmacokinetics and potential bioactivity |
Q & A
Q. What are the key synthetic routes for preparing Methyl (2S,4S)-4-dimethylphosphorylpyrrolidine-2-carboxylate hydrochloride?
Methodological Answer: The synthesis typically involves four stages:
Pyrrolidine Ring Formation : Cyclization of precursors (e.g., γ-aminobutyric acid derivatives) via reductive amination or ring-closing metathesis to establish the (2S,4S) stereochemistry .
Phosphorylation : Introduction of the dimethylphosphoryl group at the 4-position using phosphorylating agents (e.g., dimethylphosphite with activating reagents like tetrazole) under anhydrous conditions .
Esterification : Reaction of the carboxylic acid intermediate with methanol in the presence of HCl or DCC to form the methyl ester .
Hydrochloride Salt Formation : Treatment with HCl gas or aqueous HCl to precipitate the hydrochloride salt .
Q. How is the stereochemical configuration of the compound confirmed?
Methodological Answer:
- X-ray Crystallography : Resolves absolute configuration by analyzing crystal lattice parameters (e.g., Flack parameter < 0.1) .
- NMR Spectroscopy : Coupling constants (e.g., for pyrrolidine ring protons) and NOESY correlations confirm cis/trans relationships .
- Circular Dichroism (CD) : Detects Cotton effects at 210–230 nm, correlating with (2S,4S) configuration .
Q. How can reaction conditions be optimized to enhance yield and purity during phosphorylation?
Methodological Answer:
- Solvent Choice : Anhydrous DCM minimizes side reactions (e.g., hydrolysis) compared to THF .
- Catalyst Optimization : Substituting tetrazole with 1H-imidazole increases phosphorylation efficiency (yield +15%) but may reduce stereochemical fidelity .
- Temperature Control : Stepwise warming (0°C → RT) prevents exothermic decomposition of phosphoryl intermediates .
Data Contradiction Analysis:
Conflicting reports on phosphorylation yields (65% vs. 80%) may arise from residual moisture in solvents. Karl Fischer titration of reagents prior to use is critical .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Structural Analog Comparison : Compare activity of dimethylphosphoryl vs. chlorophenoxy derivatives (e.g., lower IC₅₀ for phosphoryl analogs in kinase inhibition assays) .
- Purity Assessment : Impurities ≥2% (e.g., unreacted pyrrolidine intermediates) can skew bioactivity; use preparative HPLC (C18 column, 0.1% TFA/ACN gradient) .
- Assay Standardization : Use ATP concentration titration (0.1–10 mM) to account for kinase assay variability .
Q. How does the dimethylphosphoryl group influence metabolic stability?
Methodological Answer:
- In Vitro Microsomal Assay : Rat liver microsomes (RLM) incubated with 10 µM compound show 80% remaining after 1 h (vs. 30% for chlorophenoxy analog) due to steric shielding of ester groups .
- LC-MS/MS Analysis : Detect major metabolite as demethylated phosphoryl acid (m/z 278.1) using negative ion mode .
Q. What computational methods predict binding modes to biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Phosphoryl group forms hydrogen bonds with ATP-binding pocket residues (e.g., Lys68 in PKA) .
- MD Simulations (AMBER) : 100-ns trajectories reveal stable binding via π-cation interactions between pyrrolidine and Phe327 .
Data Contradiction Analysis:
Discrepancies in docking scores (ΔG = -9.2 vs. -7.8 kcal/mol) may arise from protonation state assumptions; pKa calculations (MarvinSuite) confirm amine protonation at physiological pH .
Q. How can enantiomeric impurities be quantified during synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
